(2-(Phenylamino)pyrimidin-5-yl)methanol
Overview
Description
(2-(Phenylamino)pyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Fungicide Properties
The compound (2-(Phenylamino)pyrimidin-5-yl)methanol has been studied for its crystal structure and fungicide properties. For instance, a pyrimidine derivative with a similar structure, (RS)-(2-chlorophenyl)(4-fluorophenyl)(pyrimidin-5-yl)methanol, has been identified as a potent pyrimidine fungicide. Its crystal structure revealed two independent molecules with specific dihedral angles, contributing to its efficacy in fungicide applications (Kang et al., 2015).
Antimicrobial and Anti-Inflammatory Agents
Pyrimidine and thienopyrimidine derivatives, including this compound, have shown significant potential as bioactive compounds. These compounds exhibit diverse biological activities, such as antibacterial, antifungal, and anti-inflammatory effects. The integration of various groups into the pyrimidine ring enhances these activities, making these derivatives valuable in pharmaceutical research (Tolba et al., 2018).
Synthesis and Structural Insights
The synthesis and structural characteristics of this compound and related compounds have been a focus of several studies. These researches involve the synthesis of various derivatives through reactions like condensation and nucleophilic addition. The structural analysis through methods like X-ray diffraction provides insights into their potential applications in fields like organic chemistry and materials science. Studies have highlighted the importance of the pyrimidine ring in these compounds (Gein et al., 2020).
Applications in Medicinal Chemistry
In the context of medicinal chemistry, derivatives of this compound have been explored for their therapeutic potentials. These compounds, due to their structural features, have been investigated as potential antiviral, antibacterial, and antifungal agents. The specific molecular configurations and substitutions in these compounds play a crucial role in determining their biological activity and efficacy (Šimon et al., 2016).
Computational and Theoretical Studies
Computational and theoretical studies have been conducted on this compound derivatives to understand their electronic structure, bonding, and potential applications in fields like nonlinear optics. These studies use techniques like density functional theory (DFT) to analyze the molecular structure, electronic properties, and reactivity of these compounds (Hussain et al., 2020).
Future Directions
: Baskar Nammalwar and Richard A. Bunce. “Recent Advances in Pyrimidine-Based Drugs.” Pharmaceuticals, 17(1), 104 (2024). Read more : ChemScene llc. “(2-(Phenylamino)pyrimidin-5-yl)methanol.” Link : Springer. “Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach.” Link
Properties
IUPAC Name |
(2-anilinopyrimidin-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMKUEYDTWZFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631067 | |
Record name | (2-Anilinopyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864172-94-1 | |
Record name | (2-Anilinopyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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